

Application Notes and Protocols: Powder X-ray Diffraction Analysis of FeSb₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron antimonide*

Cat. No.: *B087878*

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Audience: Researchers, scientists, and materials development professionals.

Introduction

Iron diantimonide (FeSb₂) is a semiconductor material with a marcasite-type crystal structure that has garnered significant interest for its unusual thermoelectric and magnetic properties at low temperatures.[1][2] Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the characterization of FeSb₂. It is routinely employed for phase identification, determination of lattice parameters, assessment of crystallinity, and quantitative phase analysis through methods like Rietveld refinement. This document provides a comprehensive guide to the powder XRD analysis of FeSb₂, including sample preparation, data collection, and data analysis protocols.

Crystallographic Data of FeSb₂

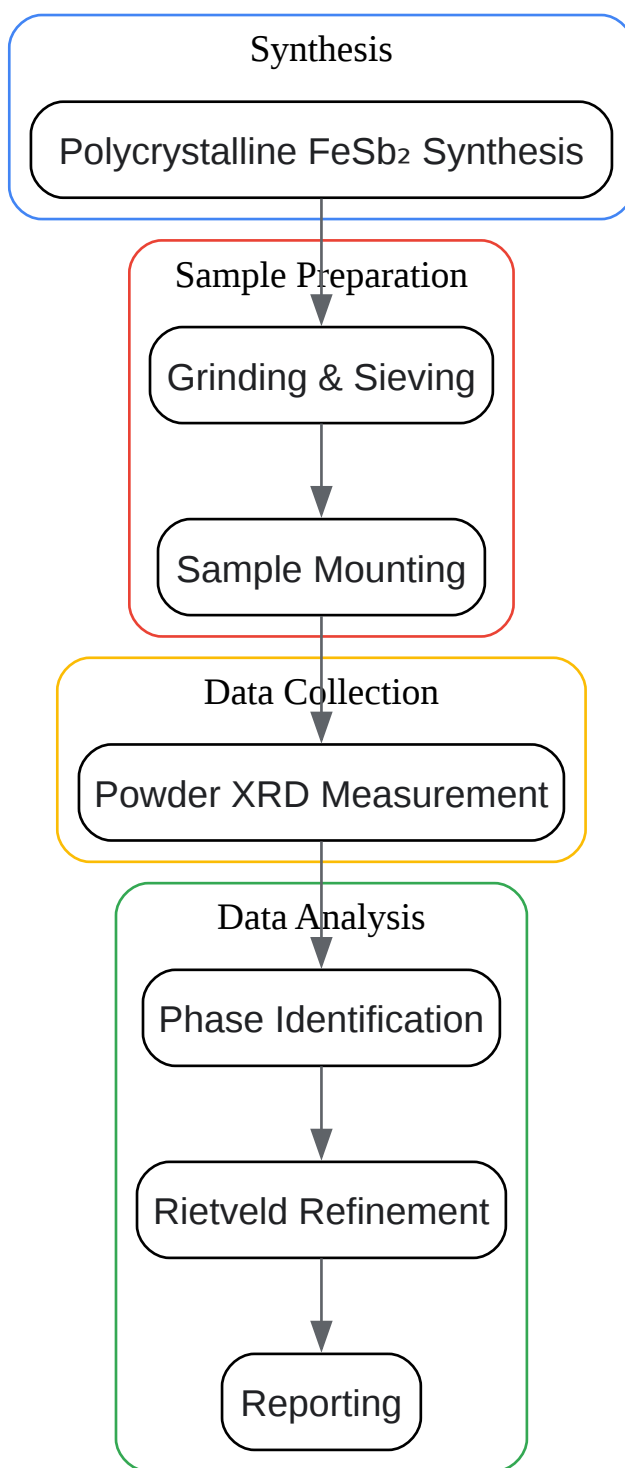
FeSb₂ crystallizes in the orthorhombic crystal system with the space group Pnnm (No. 58).[1][3][4] The iron atoms are octahedrally coordinated by six antimony atoms, forming FeSb₆ octahedra that share edges and corners.[3][4]

Table 1: Crystallographic Data for FeSb₂

Parameter	Value	Reference
Crystal System	Orthorhombic	[1][3]
Space Group	Pnnm (No. 58)	[1][3]
a-axis (Å)	5.82 - 5.83	[1][5]
b-axis (Å)	6.52 - 6.54	[1][5]
c-axis (Å)	3.19 - 3.20	[1][5]
α , β , γ (°)	90	[6]
Z (Formula units/cell)	2	[1]
Atomic Positions		
Fe	(0, 0, 0)	[1]
Sb	(x, y, 0)	[1]
with $x \approx 0.1885$	[1]	
and $y \approx 0.3561$	[1]	

Experimental Protocols

A typical workflow for the powder XRD analysis of FeSb₂ involves synthesis of the material, preparation of the powder sample, collection of the diffraction data, and subsequent analysis.



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